![molecular formula C8H14ClNO2 B2701558 Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride CAS No. 2377005-01-9](/img/structure/B2701558.png)
Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride
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Description
Methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of compounds with cyclopropane moieties, including efforts to open the cyclopropane ring under certain conditions. For instance, a study focused on the synthesis of bromophenol derivatives with a cyclopropyl moiety demonstrated their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Polymerization of Cyclic Monomers
Another significant application is in the field of polymer science, where the radical polymerization of cyclic monomers containing cyclopropane rings has been studied. This process can lead to the creation of polymers with unique properties, such as a high glass transition temperature, which is crucial for material science applications (Moszner et al., 2003).
Spirocyclopropane Anellated Heterocycles
The synthesis of spirocyclopropane anellated heterocycles has also been explored, showcasing the versatility of cyclopropane derivatives in constructing complex organic structures. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique structural properties (Meijere et al., 1989).
Enzyme Inhibition Studies
Cyclopropane derivatives have been used to study enzyme inhibition mechanisms, providing insights into enzyme function and potential therapeutic targets. For example, the irreversible inhibition of 1-aminocyclopropane-1-carboxylate deaminase by specific cyclopropane derivatives offers a deeper understanding of this enzyme's role in bacterial physiology and plant growth regulation (Zhao & Liu, 2002).
Conformationally Restricted Amino Acids
Conformationally restricted amino acids derived from cyclopropane units have been developed to study the structural requirements for biological activity. These compounds are valuable tools in drug discovery, helping to elucidate the relationship between molecular conformation and pharmacological effects (Kazuta et al., 2002).
properties
IUPAC Name |
methyl (1R,2R)-2-[(1S,2S)-2-aminocyclopropyl]cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-2-4(6)5-3-7(5)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBIUAFFIPYVLL-VSLZZJKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2CC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1[C@@H]2C[C@@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913660 |
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